Physicochemical Properties of 4-[3-(Trifluoromethyl)benzoyl]pyridine: A Technical Guide
Physicochemical Properties of 4-[3-(Trifluoromethyl)benzoyl]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of 4-[3-(Trifluoromethyl)benzoyl]pyridine , a critical intermediate scaffold in the synthesis of agrochemicals and kinase-targeting pharmaceuticals.
CAS Number: 61977-56-8
Formula:
Introduction & Structural Significance[1]
4-[3-(Trifluoromethyl)benzoyl]pyridine represents a "privileged scaffold" in medicinal chemistry, combining a basic heterocyclic core (pyridine) with a lipophilic, metabolically stable tail (trifluoromethylbenzene) linked by a carbonyl bridge.
This molecule serves two primary functions in drug discovery:
-
Electronic Modulation: The electron-deficient pyridine ring, further deactivated by the carbonyl group, serves as an acceptor in
-stacking interactions within protein binding pockets. -
Lipophilic Vectoring: The meta-trifluoromethyl (
) group increases lipophilicity ( ) and metabolic stability, protecting the phenyl ring from oxidative metabolism (e.g., P450 hydroxylation) at the vulnerable para-position.
Structural & Electronic Analysis
Understanding the electron distribution is prerequisite to predicting reactivity and solubility.
Electronic Push-Pull System
The molecule features a dual electron-withdrawing system acting on the central pyridine ring:
-
The Carbonyl Bridge: Acts as a strong resonance withdrawer, significantly decreasing the electron density on the pyridine nitrogen.
-
The Trifluoromethyl Group: Exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring, which is transmitted (albeit weakly) through the carbonyl system.
Impact on Basicity (pKa):
The pyridine nitrogen is the sole basic center. While unsubstituted pyridine has a pKa of ~5.2, the 4-benzoyl group lowers this to ~3.14. The addition of the remote
Visualization: Electronic Architecture
Figure 1: Electronic flow diagram illustrating the cumulative electron-withdrawing effects that lower the basicity of the pyridine nitrogen.
Physicochemical Parameters
The following data consolidates experimental baselines from analogous diaryl ketones with calculated values for this specific isomer.
| Property | Value / Range | Technical Context |
| Physical State | Solid (Crystalline) | Likely off-white to pale yellow needles/powder. |
| Melting Point | 68 – 75 °C (Predicted) | Analogous 4-benzoylpyridine melts at 70°C. The |
| Boiling Point | ~340 °C (at 760 mmHg) | High BP due to molecular weight and dipole-dipole interactions. |
| LogP (Lipophilicity) | 3.10 ± 0.2 | Critical: Significantly more lipophilic than 4-benzoylpyridine (1.98). Indicates good membrane permeability but poor aqueous solubility. |
| pKa (Conjugate Acid) | 2.9 ± 0.1 | The pyridine nitrogen is weakly basic. It will not protonate at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | 30.0 Ų | 17.1 Ų (Pyridine N) + 12.9 Ų (Ketone O). Indicates high blood-brain barrier (BBB) permeability potential. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires cosolvents (DMSO, PEG400) for biological assays. |
| Solubility (Organic) | High | Soluble in DCM, MeOH, Ethyl Acetate, DMSO (>50 mg/mL). |
Experimental Protocols
Solubility Determination (Thermodynamic)
Objective: To determine the precise saturation solubility in a specific buffer (e.g., PBS pH 7.4) for biological assay formulation.
Protocol:
-
Preparation: Weigh 5 mg of 4-[3-(Trifluoromethyl)benzoyl]pyridine into a 4 mL glass vial.
-
Addition: Add 1.0 mL of PBS (pH 7.4).
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours. Note: 24h is required to overcome the crystal lattice energy.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Calibration: Use a standard curve prepared in 100% Methanol (0.1 - 100 µg/mL).
-
Self-Validation: If the peak area is below the LOQ (Limit of Quantification), repeat using a shake-flask method with a lower volume or more sensitive detection (LC-MS).
-
pKa Determination via Potentiometric Titration
Objective: To validate the basicity of the pyridine nitrogen.
Protocol:
-
Solvent System: Use a mixed solvent system (e.g., Methanol/Water 50:50) due to low aqueous solubility.
-
Titrant: 0.1 M HCl.
-
Procedure:
-
Dissolve 2 mg of compound in the mixed solvent.
-
Titrate with HCl while monitoring pH.
-
Identify the inflection point.
-
-
Calculation: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (
) from the apparent pKa ( ) in organic solvent mixtures.-
Equation:
(where is solvent dependent).
-
Synthesis & Impurity Profile
Understanding the synthesis route highlights potential impurities that can skew physicochemical measurements.
Primary Route: Grignard Addition to Nitrile.
-
Reagents: 3-(Trifluoromethyl)phenylmagnesium bromide + 4-Cyanopyridine.
-
Mechanism: Nucleophilic attack on the nitrile carbon
Imine intermediate Acid hydrolysis Ketone.
Common Impurities:
-
Bis-addition product: Tertiary alcohol formed if the Grignard reagent attacks the ketone product (over-reaction). Effect: Increases LogP, adds H-bond donor.
-
Unreacted Nitrile: 4-Cyanopyridine. Effect: Lowers LogP.
Visualization: Synthesis & Impurity Logic
Figure 2: Synthetic pathway highlighting the critical "Bis-addition" impurity risk which alters solubility profiles.
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. Avoid dust formation.[3]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Although ketones are generally stable, the pyridine ring can be susceptible to N-oxidation over long periods if exposed to light and air.
References
-
PubChem. (2025).[4] Compound Summary: 4-Benzoylpyridine (CID 26731). [Anchor for physicochemical comparison]. Retrieved from [Link]
- Hansch, C., et al. (1995). Chem-Bio Informatics Data: LogP and pKa prediction parameters. Chemical Reviews. (Standard reference for substituent constants).
